5-Nitro-3-pyrazolecarboxylic acid chemical properties and structure
5-Nitro-3-pyrazolecarboxylic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Nitro-3-pyrazolecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry.
Chemical Properties
5-Nitro-3-pyrazolecarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with both a nitro group and a carboxylic acid group. These functional groups impart specific chemical characteristics that make it a versatile building block in organic synthesis.[1][2]
Physicochemical Data
The key physicochemical properties of 5-Nitro-3-pyrazolecarboxylic acid are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃N₃O₄ | [3] |
| Molecular Weight | 157.08 g/mol | [3] |
| CAS Number | 198348-89-9 | [3] |
| Appearance | Slightly yellow solid | [2] |
| Melting Point | 188-190 °C | [4] |
| Boiling Point | 509.6 ± 35.0 °C (Predicted) | |
| Density | 1.840 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.22 ± 0.10 (Predicted) | |
| Storage Temperature | 2-8°C | [5] |
Chemical Structure
The structure of 5-Nitro-3-pyrazolecarboxylic acid is defined by a five-membered pyrazole ring with a nitro group at position 5 and a carboxylic acid group at position 3.
Synonyms: 5-Nitro-1H-pyrazole-3-carboxylic acid, 3-nitro-1H-pyrazole-5-carboxylic acid.[3]
SMILES: O=C(O)c1cc(n[nH]1)--INVALID-LINK--[O-]
InChI: InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)
Caption: 2D Chemical Structure of 5-Nitro-3-pyrazolecarboxylic Acid.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 5-Nitro-3-pyrazolecarboxylic acid is expected to show characteristic absorption bands for the O-H, C=O, C=N, and N-O bonds.
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.[6][7]
-
C=O Stretch: A strong absorption band between 1690 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[6][7]
-
N-O Asymmetric Stretch: A strong band is expected between 1550 and 1475 cm⁻¹ for the asymmetric stretching of the nitro group.
-
N-O Symmetric Stretch: A band in the range of 1360-1290 cm⁻¹ is anticipated for the symmetric stretching of the nitro group.
-
C-N and C=C/C=N Stretches: Absorptions in the fingerprint region (below 1600 cm⁻¹) will correspond to the pyrazole ring's C-N and C=C/C=N stretching and bending vibrations.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
Pyrazole CH: A singlet for the proton on the pyrazole ring (at position 4) is expected.
-
NH Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring.
-
Carboxylic Acid OH: A broad singlet for the acidic proton of the carboxylic acid, which may be concentration-dependent and could exchange with D₂O.[6]
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.
-
Carboxylic Carbonyl: A signal in the downfield region, typically between 165-185 ppm, for the carboxylic acid carbon.[6]
-
Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring. The carbon bearing the nitro group will be significantly deshielded.
Experimental Protocols
While a specific, detailed protocol for the synthesis of 5-Nitro-3-pyrazolecarboxylic acid is not widely published, a general synthetic strategy can be inferred from the synthesis of related nitropyrazole compounds. A common approach involves the formation of the pyrazole ring followed by nitration.
Representative Synthesis Workflow
The following diagram illustrates a plausible, generalized workflow for the synthesis of 5-Nitro-3-pyrazolecarboxylic acid. This is a representative pathway and would require optimization for specific laboratory conditions.
Caption: A generalized synthetic workflow for 5-Nitro-3-pyrazolecarboxylic acid.
Biological Activity and Applications
5-Nitro-3-pyrazolecarboxylic acid serves as a key intermediate in the synthesis of more complex molecules, including pyrazole oligoamides and aminopyrazole oligomers.[9] While extensive biological studies on this specific compound are limited, the pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.
-
General Activities of Pyrazole Derivatives: Compounds containing the pyrazole ring have been reported to possess antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][9]
-
Potential Therapeutic Applications: 5-Nitro-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects on ocular blood flow and retinal function recovery following ischemic injury.[4]
-
Nitric Oxide Donors: Pyrazole-3-carboxylic acid derivatives have been explored as carriers for nitric oxide, with some showing antibacterial and anti-inflammatory activities.[1]
-
Materials Science: Derivatives of this compound are being investigated for their potential use as energetic materials.[10]
No specific signaling pathways involving 5-Nitro-3-pyrazolecarboxylic acid have been identified in the reviewed literature. Further research is needed to fully elucidate its biological mechanisms of action and therapeutic potential.
Conclusion
5-Nitro-3-pyrazolecarboxylic acid is a valuable chemical entity with established utility as a synthetic building block and potential for further development in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical and structural properties to support ongoing and future research endeavors.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR spectrum [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. 198348-89-9|5-Nitro-3-pyrazolecarboxylic acid|BLD Pharm [bldpharm.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
